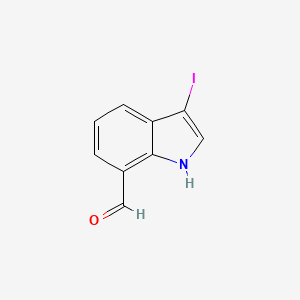

3-iodo-1H-indole-7-carbaldehyde

Overview

Description

3-iodo-1H-indole-7-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an iodine atom at the 3-position and a formyl group at the 7-position of the indole ring makes this compound a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1H-indole-7-carbaldehyde typically involves the iodination of 1H-indole-7-carbaldehyde. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1H-indole-7-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines, thiols, or cyanides in polar aprotic solvents.

Major Products

Oxidation: 3-iodo-1H-indole-7-carboxylic acid.

Reduction: 3-iodo-1H-indole-7-methanol.

Substitution: Various 3-substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-iodo-1H-indole-7-carbaldehyde has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

Biology: It is used in the study of indole-based biological pathways and as a probe for investigating enzyme activities.

Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-iodo-1H-indole-7-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom and formyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

1H-indole-3-carbaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.

3-bromo-1H-indole-7-carbaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

3-chloro-1H-indole-7-carbaldehyde: Contains a chlorine atom, which affects its chemical properties and applications.

Uniqueness

3-iodo-1H-indole-7-carbaldehyde is unique due to the presence of the iodine atom, which enhances its reactivity in nucleophilic substitution reactions

Biological Activity

3-Iodo-1H-indole-7-carbaldehyde is a halogenated derivative of indole, known for its diverse biological activities and potential therapeutic applications. This compound features an iodine atom at the 3-position and a formyl group at the 7-position, which significantly enhance its reactivity and interaction with biological systems.

The unique structure of this compound contributes to its biological activity. The presence of the iodine atom increases its electrophilic character, facilitating various chemical transformations. The synthesis typically involves the iodination of 1H-indole-7-carbaldehyde using reagents like iodine in the presence of a base such as KOH in anhydrous conditions.

The mechanism by which this compound exerts its biological effects involves interactions with various enzymes and receptors. These interactions can modulate enzyme activities and influence metabolic pathways, making it a candidate for drug development. The compound's reactivity allows it to participate in nucleophilic substitution reactions, which are critical in medicinal chemistry.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Compounds derived from indoles have shown efficacy against a range of pathogens, including bacteria and fungi. The halogen substitution may enhance this activity by affecting membrane permeability or enzyme function.

- Anticancer Potential : Indole derivatives are recognized for their ability to inhibit cancer cell proliferation. Studies indicate that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival .

- Neurological Effects : Some derivatives have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1H-Indole-3-carbaldehyde | Lacks iodine; less reactive | Simpler structure with limited reactivity |

| 3-Bromo-1H-indole-7-carbaldehyde | Contains bromine; different reactivity | Bromine's smaller size affects interaction dynamics |

| 3-Chloro-1H-indole-7-carbaldehyde | Contains chlorine; alters chemical properties | Chlorine's electronegativity influences reactivity |

| 5-Iodo-1H-indole-3-carbaldehyde | Similar structure but different position for iodine | Different biological activity profile |

The electrophilic nature of the iodine atom in this compound enhances its ability to engage in chemical reactions that can lead to significant biological effects, distinguishing it from its halogenated counterparts.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies : A study reported that derivatives of indole exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The introduction of iodine was found to enhance the antimicrobial efficacy compared to non-halogenated counterparts .

- Cancer Cell Line Testing : Research involving various cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased apoptosis markers, indicating its potential as an anticancer agent .

- Neuropharmacological Evaluation : A recent investigation into the neuropharmacological effects revealed that compounds similar to this compound could modulate neurotransmitter release, suggesting applications in managing conditions like depression or anxiety disorders .

Properties

IUPAC Name |

3-iodo-1H-indole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-8-4-11-9-6(5-12)2-1-3-7(8)9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBMPDSUFAISPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CN2)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.